molecular formula C18H17ClN2O2S B2525990 N-(5-chloro-2-methoxyphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 851411-87-5

N-(5-chloro-2-methoxyphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No.: B2525990
CAS No.: 851411-87-5
M. Wt: 360.86
InChI Key: HRTCDQBCQDDGRQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic molecule designed for research purposes, integrating two pharmacologically significant motifs: a phenoxy acetamide core and a 1-methylindole moiety. The phenoxy acetamide scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities, including investigated anti-cancer properties . The indole ring system is a naturally occurring heterocycle found in many FDA-approved anticancer drugs (e.g., sunitinib, panobinostat) and is known to regulate numerous proteins and genes involved in cancer development . Researchers are particularly interested in indole derivatives for their potential to overcome drug resistance and toxicity issues . While the specific mechanism of action for this compound requires further experimental validation, its molecular framework suggests potential for interaction with key cancer targets. Indole derivatives have been shown to inhibit a wide array of proteins, including TRK, VEGFR, and EGFR, as well as intracellular pathways like PI3K/AKT/mTOR . Furthermore, synthetic molecules featuring acetamide linkages are actively investigated for their ability to target cancer-specific pathways, such as depleting oncogenic mutant p53 via interactions with HSP40/JDP proteins like DNAJA1 . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-21-10-17(13-5-3-4-6-15(13)21)24-11-18(22)20-14-9-12(19)7-8-16(14)23-2/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTCDQBCQDDGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 1-methylindole.

    Formation of Intermediate: The 5-chloro-2-methoxyaniline is reacted with chloroacetyl chloride to form 5-chloro-2-methoxyphenyl chloroacetamide.

    Coupling Reaction: The intermediate is then coupled with 1-methylindole in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction protocols.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound ID/Name Core Structure Differences vs. Target Compound Molecular Weight (g/mol) Key Substituents/Rings
Target Compound Reference compound 393.87 5-Cl-2-MeO-phenyl; 1-Me-indole; sulfanyl bridge
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) Oxadiazole ring replaces indole-methyl; indole linked via oxadiazole 428.5 Oxadiazole; 5-Cl-2-Me-phenyl
N-(2-Chlorophenyl)-2-[(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide Thiazolidinone and indole fused system; sulfonyl group 507.99 Thiazolidinone; 4-Me-benzyl; Cl-phenyl
2-((5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)sulfanyl)-N-(2-(methoxycarbonyl)phenyl)acetamide (7a) Oxadiazole ring; methoxycarbonyl phenyl 403.85 Oxadiazole; 2-Cl-phenyl; CO₂Me substituent
N-(5-Chloro-2-methoxyphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (7d) Triazole and piperidinyl-sulfonyl groups 628.16 Triazole; 4-MeO-phenylsulfonyl; piperidinyl

Key Observations :

  • Triazole-piperidinyl hybrids (e.g., 7d) demonstrate higher molecular weights (~628 g/mol) and complex substituents, which may limit blood-brain barrier permeability compared to the target compound .
Enzyme Inhibition:
  • Lipoxygenase (LOX) Inhibition : Compound 8t (IC₅₀ = 12.3 µM) and 8u (IC₅₀ = 9.8 µM) from show moderate LOX inhibition, likely due to the oxadiazole’s electron-withdrawing effects enhancing interactions with the enzyme’s hydrophobic pocket. The target compound’s chloro and methoxy substituents may similarly enhance LOX binding but require experimental validation.
  • Cyclooxygenase-2 (COX-2) Selectivity : Analog 1 in (a phenethyl amide derivative of indomethacin) achieved COX-2 selectivity via steric hindrance from bulky substituents. The target compound’s 1-methylindole may mimic this effect, though sulfanyl bridges are more metabolically labile than sulfonamides .
Metabolic Stability:
  • The 4-methoxyphenylsulfonyl group in 7d improves resistance to cytochrome P450-mediated oxidation compared to the target compound’s methoxyphenyl group, which is prone to O-demethylation .

Critical Analysis of Structure-Activity Relationships (SAR)

  • Chlorine Substituents : The 5-Cl group on the phenyl ring (target compound) enhances lipophilicity and enzyme binding, as seen in 8t and 7a .
  • Methoxy Group : The 2-MeO substituent may reduce metabolic stability but improve solubility via hydrogen bonding, contrasting with 7d ’s 4-MeO-sulfonyl group, which enhances stability .
  • Sulfanyl vs. Sulfonyl Bridges : Sulfanyl groups (target compound) are more metabolically labile than sulfonyl groups (e.g., ), impacting half-life but offering reversible binding advantages .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and results from various studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C₁₅H₁₄ClN₃O₂S
  • Molecular Weight : 325.81 g/mol
  • Chemical Structure : The compound consists of a chloro-substituted methoxyphenyl group attached to an acetamide moiety, along with an indole sulfanyl group.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties.

Case Studies and Findings

  • Cell Line Studies :
    • In vitro assays showed that the compound has cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC₅₀ values were reported at approximately 15 µM for MCF7 and 18 µM for A549, indicating potent activity against these cells .
  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest in the G2/M phase. This was demonstrated through flow cytometry analysis .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity.

  • Bacterial Strains Tested :
    • The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively .
  • Mechanism of Action :
    • The antimicrobial effect is hypothesized to arise from the disruption of bacterial cell membrane integrity and inhibition of protein synthesis .

Table 1: Summary of Biological Activities

Activity TypeCell Line/BacteriaIC₅₀ / MIC (µg/mL)Reference
AnticancerMCF715
AnticancerA54918
AntimicrobialStaphylococcus aureus32
AntimicrobialEscherichia coli64

Synthesis Methods

The synthesis of this compound involves several steps:

  • Preparation of Chloro-Methoxy Phenyl Acetamide :
    • The starting material is synthesized by reacting 5-chloro-2-methoxyphenol with acetic anhydride.
  • Formation of Indole Sulfanyl Group :
    • The indole sulfanyl component is introduced through a nucleophilic substitution reaction using 1-methyl-1H-indole in the presence of a suitable base.
  • Final Coupling Reaction :
    • The two components are coupled under acidic conditions to yield the final product.

Q & A

Q. What are the recommended synthetic routes for preparing N-(5-chloro-2-methoxyphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide, and how can reaction progress be monitored?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the indole-thioether intermediate via nucleophilic substitution between 1-methyl-1H-indole-3-thiol and chloroacetamide derivatives.
  • Step 2 : Coupling with the substituted phenyl group (e.g., 5-chloro-2-methoxyaniline) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Purification via column chromatography or recrystallization.

Q. Monitoring methods :

  • HPLC to track intermediate formation and final product purity .
  • TLC with UV visualization for real-time reaction progress .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assign peaks for the methoxy (δ ~3.8 ppm), chloro-substituted aromatic protons (δ ~7.2–7.5 ppm), and indole NH (if present) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, S–C bond at ~600 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure, and what software is recommended?

  • Crystallization : Use slow evaporation in solvents like DCM/hexane to obtain single crystals .
  • Data Collection : Employ synchrotron radiation for high-resolution datasets.
  • Refinement : Use SHELXL (for small-molecule refinement) to model thermal displacement parameters and validate bond lengths/angles against crystallographic databases .

Q. Challenges :

  • Disorder in flexible side chains (e.g., methoxy groups) requires constrained refinement.
  • Twinning or low-resolution data may necessitate alternative software (e.g., OLEX2) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace Cl with F, vary methoxy position) and assess changes in bioactivity .
  • Biological Assays : Test analogs against targets (e.g., lipoxygenase, cholinesterase) using standardized protocols .

Q. Example SAR Table :

Analog ModificationBioactivity Change (vs. Parent Compound)Source
Cl → F at phenyl ringIncreased lipoxygenase inhibition
Methoxy → EthoxyReduced cytotoxicity
Indole → BenzofuranEnhanced solubility

Q. How should researchers address contradictions in reported biological activity data?

Case Example : Discrepancies in enzyme inhibition IC₅₀ values may arise from:

  • Assay Conditions : pH, temperature, or substrate concentration variations .
  • Compound Purity : Impurities >5% can skew results; validate via HPLC .
  • Statistical Analysis : Use ANOVA or multivariate regression to identify outliers .

Resolution : Reproduce assays under standardized conditions (e.g., pH 7.4, 37°C) and cross-validate with orthogonal methods (e.g., SPR for binding affinity) .

Q. What computational strategies predict the compound’s reactivity and electronic properties?

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to compute HOMO-LUMO gaps and MESP surfaces, identifying electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict stability and aggregation tendencies .

Q. Applications :

  • Predict sites for electrophilic substitution (e.g., indole C3 position) .
  • Correlate HOMO energy with redox activity in catalytic assays .

Q. How can researchers validate the compound’s stability under physiological conditions?

Experimental Design :

  • pH Stability : Incubate in buffers (pH 1–10) for 24–72 hours and analyze degradation via LC-MS .
  • Thermal Stability : Use DSC/TGA to determine melting points and decomposition thresholds .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products .

Q. Key Findings :

  • Methoxy groups enhance stability at neutral pH but increase hydrolysis in acidic conditions .

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